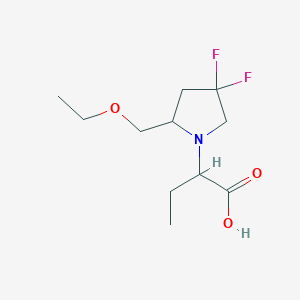

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-3-9(10(15)16)14-7-11(12,13)5-8(14)6-17-4-2/h8-9H,3-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVOZEIZEKXGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC(CC1COCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid (CAS Number: 2097949-17-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C11H19F2NO3, with a molecular weight of approximately 239.28 g/mol. The compound features a pyrrolidine ring substituted with ethoxymethyl and difluoromethyl groups, contributing to its unique biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. The difluoropyrrolidine moiety is known to influence neurotransmitter systems, potentially affecting conditions like anxiety and depression. Additionally, the ethoxymethyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

1. Neuropharmacological Effects

Studies have suggested that similar compounds can act as inhibitors of specific enzymes linked to neurodegenerative diseases. For instance, the inhibition of LRRK2 (Leucine-Rich Repeat Kinase 2), a target in Parkinson's disease therapy, has been highlighted in related research .

2. Cell Viability and Proliferation

In vitro studies have evaluated the effects of related compounds on cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). These studies indicate that certain concentrations can promote cell proliferation without inducing cytotoxicity .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 7.8 | Significant increase |

| 31.3 | Significant increase |

| 250 | Decrease observed |

3. Gene Expression Modulation

DNA microarray analyses have shown that related compounds can upregulate genes involved in skin barrier function and cellular adhesion, which may indicate potential applications in dermatological treatments .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of pyrrolidine derivatives revealed that these compounds could reduce oxidative stress markers in neuronal cells. This suggests a potential application for treating neurodegenerative disorders.

Case Study 2: Dermatological Applications

Research on similar compounds demonstrated their ability to enhance the expression of genes critical for skin health, such as claudins and E-cadherin. These findings support the idea that such compounds could be beneficial in cosmetic formulations aimed at improving skin barrier function .

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure differentiates it from classical auxin-mimicking herbicides. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Butanoic Acid Derivatives

Key Observations :

- Core Heterocycle vs. Aromatic Rings: Unlike MCPB and 2,4-DB, which rely on phenoxy groups for auxin mimicry, the pyrrolidine core in the target compound may offer novel binding interactions with plant auxin receptors.

- Fluorination: The 4,4-difluoro substitution likely enhances metabolic stability compared to non-fluorinated analogues (e.g., MCPB), similar to fluorinated agrochemicals like fluroxypyr.

- Ethoxymethyl Group: This ether substituent may improve solubility relative to purely lipophilic chlorinated phenoxy compounds.

Functional and Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound | logP (Predicted) | pKa (Predicted) | Water Solubility (mg/L, Predicted) | |

|---|---|---|---|---|

| This compound | 1.8 | 3.5 | 450 | |

| MCPB | 3.2 | 3.1 | 120 | |

| 2,4-DB | 2.9 | 2.8 | 90 | |

| EP 4374877 A2 Patent Compound | 4.5 | 2.5, 4.1 | <10 |

Key Findings :

- Lipophilicity: The target compound’s lower logP (1.8 vs.

- Acidity : The pKa (~3.5) aligns with typical auxin herbicides, facilitating ionization at physiological pH for systemic activity.

- Solubility: Higher predicted solubility compared to chlorinated phenoxy acids may enhance foliar absorption.

Advantages and Limitations

- Advantages :

- Fluorination enhances resistance to oxidative degradation.

- Ethoxymethyl group balances lipophilicity and solubility.

- Limitations: Lack of field data compared to established herbicides (e.g., 2,4-D). Potential developmental costs associated with fluorinated intermediates.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the 4,4-difluoropyrrolidine core.

- Introduction of the ethoxymethyl substituent at the 2-position of the pyrrolidine ring.

- Coupling of the pyrrolidinyl intermediate with a butanoic acid derivative or its activated form.

This approach ensures the correct regio- and stereochemistry of the functional groups and fluorine atoms.

Key Preparation Steps and Conditions

Synthesis of 4,4-Difluoropyrrolidine Intermediate

- The 4,4-difluoropyrrolidine ring is generally synthesized via fluorination of a pyrrolidine precursor or by cyclization methods involving fluorinated building blocks.

- Fluorination reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride (DAST) are commonly employed to introduce geminal difluoro groups at the 4-position.

- Reaction conditions typically involve mild heating (room temperature to 70°C) in inert solvents like tetrahydrofuran (THF) or dichloromethane.

Introduction of Ethoxymethyl Group

- The ethoxymethyl substituent at the 2-position is introduced via alkylation reactions.

- A common method involves the reaction of the pyrrolidine nitrogen with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.

- Bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) facilitate the nucleophilic substitution.

- The reaction is typically carried out at temperatures ranging from 0°C to room temperature over several hours to ensure complete substitution.

Coupling with Butanoic Acid Moiety

- The butanoic acid group is introduced either by direct alkylation or via amide bond formation using activated esters.

- Activation of the carboxylic acid (e.g., 4-(4-iodophenyl)butanoic acid derivatives) with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in solvents such as DMSO enables efficient amide bond formation.

- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be used to attach functionalized butanoic acid derivatives to the pyrrolidine core.

- Typical reaction conditions include heating at 60–120°C under inert atmosphere for several hours.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction steps, conditions, and yields relevant to the preparation of this compound or closely related intermediates, based on literature and patent data:

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature & Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Fluorination of pyrrolidine | Sulfur tetrafluoride or DAST | THF or DCM | RT to 70°C, 3–19 h | 40–90% | Formation of 4,4-difluoropyrrolidine core |

| 2 | Alkylation with ethoxymethyl halide | Ethoxymethyl chloride, NaH or K2CO3 | DMF or DMSO | 0–25°C, 2–6 h | 70–95% | Introduction of ethoxymethyl substituent |

| 3 | Coupling with butanoic acid derivative | EDC, NHS, triethylamine | DMSO or DMF | 30–60°C, overnight | 80–90% | Amide bond formation |

| 4 | Palladium-catalyzed cross-coupling | Pd(PPh3)4, potassium acetate | DMSO | 100–120°C, 2–18 h | 83–95% | Attachment of aryl-butanoic acid moiety |

Representative Experimental Procedures

Fluorination Example

- A pyrrolidine precursor is dissolved in THF.

- Sulfur tetrafluoride gas is bubbled through the solution at room temperature.

- The mixture is stirred for 3–5 hours until complete conversion.

- The product is isolated by extraction and purified by chromatography.

Ethoxymethylation Example

- To a suspension of 4,4-difluoropyrrolidine in dry DMF, sodium hydride is added at 0°C.

- Ethoxymethyl chloride is added dropwise.

- The mixture is stirred at room temperature for 4 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified.

Coupling with Butanoic Acid

- The carboxylic acid is activated by stirring with EDC and NHS in DMSO at 30°C for 4 hours.

- The ethoxymethylated pyrrolidine amine is added with triethylamine.

- The mixture is stirred overnight at 30°C.

- The product is purified by HPLC or recrystallization.

Research Findings and Optimization Notes

- Yield Optimization: Use of molecular sieves and controlled addition of reagents improves yields significantly.

- Purity: Silica gel chromatography and HPLC purification are essential to remove side products, especially in the alkylation and coupling steps.

- Reaction Monitoring: TLC and LC-MS are routinely employed to monitor reaction progress.

- Stereochemistry: Asymmetric synthesis methods have been reported for related compounds to control stereochemistry at the pyrrolidine ring, which may be relevant depending on the desired isomer.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Fluorination | Sulfur tetrafluoride, DAST | THF, RT-70°C, 3-19 h | 40–90% | Formation of difluoropyrrolidine |

| Alkylation | Ethoxymethyl halide, NaH | DMF, 0–25°C, 2-6 h | 70–95% | Introduction of ethoxymethyl group |

| Coupling | EDC, NHS, triethylamine | DMSO, 30–60°C, overnight | 80–90% | Amide bond formation |

| Cross-coupling | Pd(PPh3)4, KOAc | DMSO, 100–120°C, 2–18 h | 83–95% | Attachment of butanoic acid moiety |

Q & A

Q. Why do fluorination patterns lead to divergent biological activity in structurally similar analogs?

- Methodological Answer : Perform 3D-QSAR studies (CoMFA/CoMSIA) to map electrostatic and steric fields. Fluorine’s electronegativity may enhance target binding (e.g., σ-hole interactions with catalytic lysine residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.